molecular formula C24H16Br2 B12941605 1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene

1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene

Cat. No.: B12941605
M. Wt: 464.2 g/mol
InChI Key: ISMOGKBLTSEBHN-UHFFFAOYSA-N
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Description

1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene is a complex organic compound characterized by its multiple bromine substitutions on a phenyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene typically involves multiple steps of bromination and coupling reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine and a suitable catalyst such as iron(III) bromide or aluminum chloride . The process is optimized for high efficiency and purity, ensuring that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce larger, more complex aromatic systems .

Scientific Research Applications

1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene in chemical reactions involves the activation of the bromine atoms, which can then participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene is unique due to its multiple bromine substitutions and the potential for forming complex aromatic systems through coupling reactions. This makes it a valuable compound in organic synthesis and material science .

Properties

Molecular Formula

C24H16Br2

Molecular Weight

464.2 g/mol

IUPAC Name

1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene

InChI

InChI=1S/C24H16Br2/c25-23-15-7-5-13-21(23)19-11-3-1-9-17(19)18-10-2-4-12-20(18)22-14-6-8-16-24(22)26/h1-16H

InChI Key

ISMOGKBLTSEBHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C3=CC=CC=C3Br)C4=CC=CC=C4Br

Origin of Product

United States

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